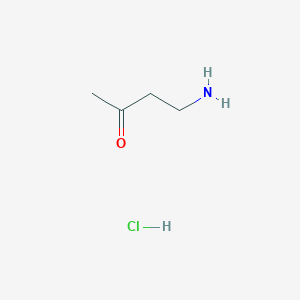

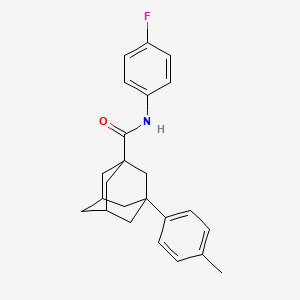

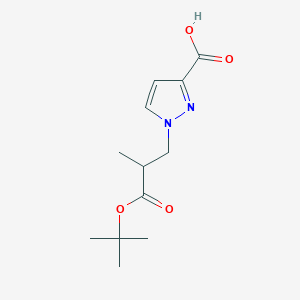

![molecular formula C21H25N5O2 B2540336 8-(2-ethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-85-1](/img/structure/B2540336.png)

8-(2-ethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Purines are a class of organic compounds that are widely occurring in nature . They consist of a pyrimidine ring and an imidazole ring fused together . Purines and their derivatives, most notably adenosine and ATP, are key molecules controlling intracellular energy homeostasis and nucleotide synthesis .

Synthesis Analysis

Purine synthesis is a tightly regulated process essential for maintaining the proper balance of nucleotides in the body and is crucial for various biological processes such as DNA replication, cell division, and energy metabolism .Molecular Structure Analysis

Purine bases are attached with 1’ carbon of pentoses through the ninth nitrogen atom to form nucleosides . Significant delocalization exists among the purine ring’s electrons. Positions 3 and 7 are electron-rich and susceptible to electrophilic attack, while positions 2, 6, and 8 are susceptible to nucleophilic attack .Chemical Reactions Analysis

Purines act as endogenous ligands that bind to and activate plasmalemmal purinoceptors, which mediate extracellular communication referred to as “purinergic signalling” . Purinergic signalling is cross-linked with other transmitter networks to coordinate numerous aspects of cell behaviour such as proliferation, differentiation, migration, apoptosis and other physiological processes critical for the proper function of organisms .Physical And Chemical Properties Analysis

Purine is a heterocyclic aromatic organic compound that is water-soluble . It has a molar mass of 120.115 g·mol−1 and a melting point of 214 °C .Scientific Research Applications

- Application : 2EPNA forms a very stable amorphous phase upon melt quenching. Its good glass-forming ability arises from acid-pyridine hydrogen bonding in the amorphous state. These properties make it valuable for drug delivery systems, opto-electronics, and food applications .

- Application : 2EPNA can enhance the solubility of such drugs due to its meta-stable state. However, its tendency to crystallize impacts drug safety and efficacy. Researchers explore its use in amorphous drug formulations .

- Application : Bulky alkyl groups in 2EPNA lead to acid-pyridine synthon crystal structures. This knowledge aids crystal engineering and guides the design of novel materials .

- Application : 2EPNA synthesis involves alkylation of the phenyl ring. Understanding its reactivity and optimizing reaction parameters can lead to improved synthetic routes and yield .

- Application : While 2EPNA is not explicitly mentioned, its stability and boron-containing nature could be explored for such applications. Stability in water is a critical factor .

- Application : Analyzing the crystal structure of 2EPNA provides insights into its behavior during crystallization. This knowledge informs material design and stability considerations .

Amorphous Materials and Glass Formation

Drug Solubility Enhancement

Crystal Engineering and Hydrogen Bonding Motifs

Synthetic Chemistry and Reaction Optimization

Boron-Carriers for Neutron Capture Therapy

Materials Science and Crystal Packing Analysis

Mechanism of Action

Target of Action

The primary targets of this compound are enzymes involved in the folate pathway, such as dihydrofolate reductase (rhDHFR), thymine synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a crucial role in DNA nucleotide synthesis and are deeply involved in one-carbon transfer .

Mode of Action

The compound interacts with its targets by inhibiting their activities . For instance, it inhibits rhDHFR, an enzyme that plays a key role in the folate pathway . This inhibition disrupts the normal functioning of the pathway, leading to changes in cell proliferation .

Biochemical Pathways

The compound affects the folate pathway, which is vital for DNA nucleotide synthesis . By inhibiting key enzymes in this pathway, the compound disrupts the synthesis of DNA nucleotides, which can lead to cell cycle arrest and induction of apoptosis .

Pharmacokinetics

As a result, it is more lipophilic and can enter cells through passive diffusion . This property can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability .

Result of Action

The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis . For example, studies have shown that cells treated with the compound display S-phase arrest and induction of apoptosis . The compound’s action also affects lysosomes and mitochondria, indicating that the induction of apoptosis occurs through a lysosome-nonmitochondrial pathway .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, mutations in the reduced folate carrier and folate polyglutamylase can lead to tumor resistance to classical antifolates . As a nonclassical antifolate, this compound may be less susceptible to such resistance mechanisms

Safety and Hazards

Future Directions

Purinergic signalling is a promising area of research, with potential therapeutic targets for various diseases including neurodegeneration, rheumatic immune diseases, inflammation, and cancer . Dietary and herbal interventions that help to restore and balance purine metabolism are also being explored .

properties

IUPAC Name |

6-(2-ethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-6-15-9-7-8-10-16(15)26-14(4)12-24-17-18(22-20(24)26)23(5)21(28)25(19(17)27)11-13(2)3/h7-10,12-13H,6,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQDFUIPCVCQDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

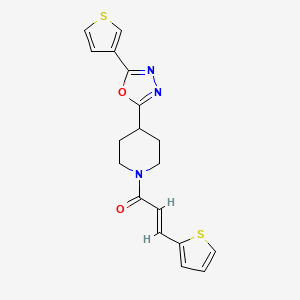

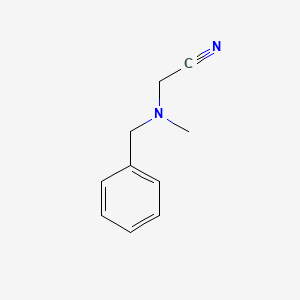

![3-benzyl-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2540258.png)

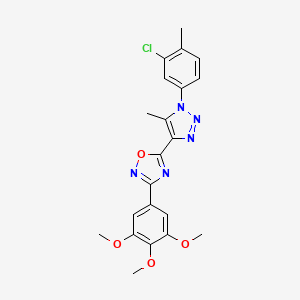

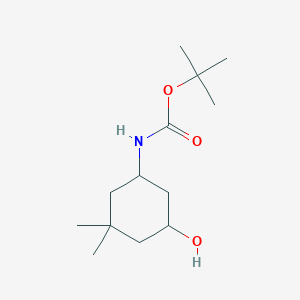

![3-[(8-Chloro-3,4-dihydro-2H-chromen-4-yl)carbamoyl]benzenesulfonyl fluoride](/img/structure/B2540262.png)

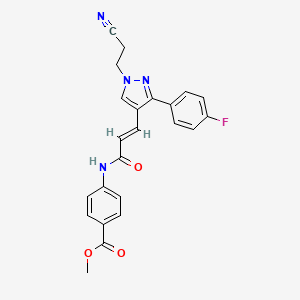

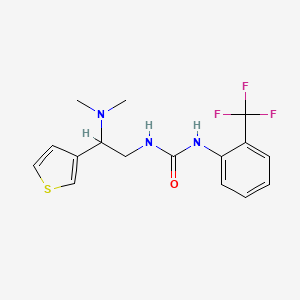

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride](/img/structure/B2540266.png)

![N'-(2,3-Dimethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2540268.png)

![N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2540273.png)